(2-Amino-4-methylphenyl)methanol

CAS No.: 81335-87-7

Cat. No.: VC1972341

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81335-87-7 |

|---|---|

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | (2-amino-4-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 |

| Standard InChI Key | OPXLRSYFDTULBU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CO)N |

| Canonical SMILES | CC1=CC(=C(C=C1)CO)N |

Introduction

Chemical Identity and Structure

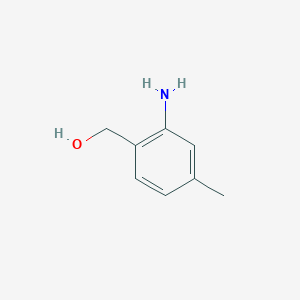

(2-Amino-4-methylphenyl)methanol, with CAS Registry Number 81335-87-7, is a substituted benzyl alcohol derivative with an amine functionality. Its structural features include a benzene ring core with an amino group (-NH₂) at the ortho position, a methyl group (-CH₃) at the para position relative to the amino group, and a hydroxymethyl group (-CH₂OH) directly attached to the ring.

Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | (2-amino-4-methylphenyl)methanol |

| CAS Number | 81335-87-7 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| InChI | InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 |

| InChIKey | OPXLRSYFDTULBU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CO)N |

Synonyms and Alternative Nomenclature

(2-Amino-4-methylphenyl)methanol is known by several synonyms in scientific literature and commercial catalogs:

-

2-Amino-4-methylbenzenemethanol

-

2-Amino-4-methylbenzyl alcohol

-

Benzyl alcohol, 2-amino-4-methyl-

-

Benzenemethanol, 2-amino-4-methyl-

It is important to distinguish this compound from its isomers, such as (4-amino-2-methylphenyl)methanol (CAS: 63405-88-9) and structurally similar compounds like 2-amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3), which have different substitution patterns and therefore different chemical properties .

Physical and Chemical Properties

Spectroscopic Properties

The spectroscopic properties of (2-amino-4-methylphenyl)methanol are essential for its identification and structural characterization. The compound exhibits characteristic spectral patterns due to its aromatic nature and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals:

-

Aromatic protons in the region of δ 6.5-7.5 ppm

-

Methyl protons as a singlet around δ 2.2-2.4 ppm

-

Hydroxymethyl protons as a singlet or doublet near δ 4.5-4.7 ppm

-

Amino protons as a broad singlet in the region of δ 3.5-4.0 ppm

Infrared (IR) spectroscopy would show characteristic bands for:

-

N-H stretching (3300-3500 cm⁻¹)

-

O-H stretching (3200-3600 cm⁻¹)

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (2800-3000 cm⁻¹)

-

C=C aromatic stretching (1400-1600 cm⁻¹)

Synthesis Methods

Reduction of Corresponding Nitriles or Esters

One common approach involves the reduction of 2-amino-4-methylbenzonitrile or 2-amino-4-methylbenzoic acid esters:

-

Reduction of nitrile group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

-

Reduction using borane-THF complex or similar reducing agents

Reduction of Nitro Compounds

Another approach involves the reduction of nitro precursors:

-

Partial reduction of 2-nitro-4-methylbenzaldehyde to form (2-nitro-4-methylphenyl)methanol

-

Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents such as iron or zinc in acidic conditions

Chemical Reactivity

Reactivity of Functional Groups

(2-Amino-4-methylphenyl)methanol possesses three reactive functional groups, each with distinct chemical reactivity patterns that can be exploited for various transformations.

Amino Group Reactivity

The aromatic amino group can participate in:

-

Diazotization reactions to form diazonium salts

-

Acylation with acid chlorides or anhydrides

-

Reductive alkylation with aldehydes or ketones

-

Nucleophilic addition to electrophiles

Hydroxymethyl Group Reactivity

The primary alcohol functionality can undergo:

-

Oxidation to corresponding aldehydes or carboxylic acids

-

Esterification with carboxylic acids

-

Conversion to leaving groups (halides, tosylates, mesylates)

-

Protection as ethers or silyl ethers

Aromatic Ring Reactivity

The aromatic ring, activated by the amino group, is susceptible to:

-

Electrophilic aromatic substitution (predominantly at positions ortho and para to the amino group)

-

Coupling reactions when appropriately functionalized

-

Complexation with transition metals

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| (2-Amino-4-methylphenyl)methanol | Oxidation | 2-Amino-4-methylbenzaldehyde |

| (2-Amino-4-methylphenyl)methanol | Esterification | (2-Amino-4-methylphenyl)methyl acetate |

| (2-Amino-4-methylphenyl)methanol | Diazotization followed by hydrolysis | (2-Hydroxy-4-methylphenyl)methanol |

| (2-Amino-4-methylphenyl)methanol | Protection of amino group | (2-(tert-Butoxycarbonylamino)-4-methylphenyl)methanol |

Applications and Research

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis due to its bifunctional nature:

-

Scaffold for the construction of heterocyclic compounds

-

Precursor for chiral ligands in asymmetric synthesis

-

Building block for the synthesis of more complex molecular architectures

-

Starting material for the preparation of cross-coupling reagents

Research Findings

Research on (2-amino-4-methylphenyl)methanol and structurally related compounds has revealed several interesting properties and applications, though specific studies on this exact compound are somewhat limited in the search results.

Similar aminobenzyl alcohols have been investigated as intermediates in the synthesis of compounds with biological activity. For instance, compounds sharing the aminobenzyl alcohol motif have been explored in the context of:

-

Antimicrobial agents

-

Central nervous system (CNS) active compounds

-

Enzyme inhibitors

-

Pharmaceutical building blocks

| Hazard Type | Classification | Notes |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed | Based on similar compounds |

| Skin Irritation | Potential irritant | Amino groups can cause irritation |

| Eye Irritation | Potential irritant | Precautionary measures recommended |

| Respiratory | May cause respiratory irritation | Handle in well-ventilated areas |

| Environmental | Not fully evaluated | Proper disposal recommended |

First Aid Measures

In case of accidental exposure:

-

Skin contact: Wash with soap and plenty of water

-

Eye contact: Rinse cautiously with water for several minutes

-

Ingestion: Seek immediate medical attention

-

Inhalation: Move to fresh air and seek medical attention if symptoms persist

Comparison with Structurally Related Compounds

Isomers and Related Structures

(2-Amino-4-methylphenyl)methanol belongs to a family of substituted aminobenzyl alcohols, each with distinct properties and applications. The following table compares key properties of structurally related compounds:

Structure-Property Relationships

The positional isomers of aminomethylphenyl compounds exhibit different physical and chemical properties due to variations in their substitution patterns:

-

The position of the amino group significantly affects basicity and hydrogen bonding capabilities

-

Methyl substitution influences solubility and lipophilicity

-

The relative positioning of functional groups impacts reactivity patterns and synthetic utility

-

Structural variations can lead to different biological activity profiles

Current Research and Future Directions

Analytical Challenges and Solutions

The analysis and characterization of (2-amino-4-methylphenyl)methanol present certain challenges that require appropriate analytical techniques:

-

Differentiation from positional isomers requires careful spectroscopic analysis

-

Stability considerations during storage and analysis

-

Development of validated analytical methods for purity determination

-

Chromatographic separation from structurally similar compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume